molecular formula C18H16ClF3N2O3 B2954037 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034575-55-6

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Katalognummer B2954037
CAS-Nummer: 2034575-55-6
Molekulargewicht: 400.78
InChI-Schlüssel: MYNSYGIGVUCFRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a chemical compound with potential applications in scientific research. It is also known by the CAS Number: 2334434-49-8 .

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

A study by (Karthik et al., 2021) focused on the synthesis and characterization of a related compound. This research provided insights into the structural properties, including X-ray diffraction studies, and spectroscopic techniques, highlighting the potential of such compounds for detailed molecular analysis.

Crystallography and Molecular Structure

Research by (Eckhardt et al., 2020) and (Revathi et al., 2015) demonstrated the importance of crystallography in understanding the molecular structure of similar compounds. These studies offer valuable information on molecular geometry and intermolecular interactions, essential for developing new materials and drugs.

Quantum Chemical and Topological Analysis

The work of (Sivakumar et al., 2021) utilized quantum chemical and topological methods to study a related compound. This approach is crucial in predicting reactivity and stability, offering a computational perspective on the potential applications of these compounds.

Synthesis and Antimicrobial Activity

A study by (Mallesha & Mohana, 2014) highlighted the synthesis of similar compounds and their potential antimicrobial properties. This research points to the possible use of these compounds in developing new antimicrobial agents.

Synthesis Techniques

Research on synthesis methods, such as that conducted by (Zheng Rui, 2010), provides insights into efficient and scalable production processes. Such knowledge is vital for the commercial application of these compounds in various fields.

Stereochemistry and Catalysis

Investigations into the stereochemistry and catalytic properties, as explored by (Omar & Basyouni, 1974) and (Omar & Basyouni, 1974), are crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis.

Biochemical Studies

Biochemical applications, such as those studied by (Burgos et al., 1992), highlight the potential of these compounds in biological systems, offering insights into their interactions with biological molecules and potential therapeutic applications.

Medicinal Chemistry and Drug Development

The studies by (Colpaert et al., 2004) and (Bisht et al., 2010) in the field of medicinal chemistry demonstrate the potential therapeutic applications of related compounds, opening avenues for new drug discovery and development.

Wirkmechanismus

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body by controlling the degradation of low-density lipoprotein receptors .

Mode of Action

The compound is a prodrug that is converted by liver carboxyesterase (CES1) into its active form . This active form selectively inhibits the synthesis of the PCSK9 protein .

Biochemical Pathways

The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound increases the availability of low-density lipoprotein receptors, which in turn increases the clearance of LDL-C from the bloodstream . This leads to a decrease in total cholesterol levels.

Pharmacokinetics

It is converted into its active form in the liver by CES1 . The active form of the compound has been found in mice at 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and in monkeys at 9.0 μg/mL 0.5 hr post 30 mg/kg p.o .

Result of Action

The result of the compound’s action is a reduction in total cholesterol levels . By inhibiting PCSK9 synthesis, the compound increases the clearance of LDL-C from the bloodstream, leading to lower total cholesterol levels .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s conversion into its active form depends on the presence and activity of CES1 in the liver . Additionally, factors such as diet, other medications, and genetic variations can influence cholesterol levels and thus the compound’s efficacy.

Eigenschaften

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-14-10-23-8-7-16(14)26-12-4-3-9-24(11-12)17(25)13-5-1-2-6-15(13)27-18(20,21)22/h1-2,5-8,10,12H,3-4,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNSYGIGVUCFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2OC(F)(F)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.